N-Hydroxy-1-methylpyrazole-4-carbimidoyl Chloride

Description

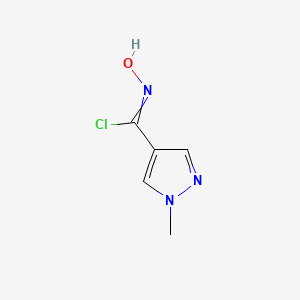

N-Hydroxy-1-methylpyrazole-4-carbimidoyl chloride is a heterocyclic compound featuring a pyrazole backbone substituted with a methyl group at the 1-position, a hydroxyamino (N-hydroxy) group, and a carbimidoyl chloride moiety at the 4-position. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

N-hydroxy-1-methylpyrazole-4-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-3-4(2-7-9)5(6)8-10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOLPHCUMHDANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

A foundational approach involves constructing the pyrazole ring via cyclization. As demonstrated in CN112574111A, dimethyl malonate reacts with methylhydrazine in the presence of a base (e.g., triethylamine) and solvent (e.g., toluene) to form 1-methyl-5-hydroxypyrazole. While this patent focuses on herbicide intermediates, analogous methodology applies to N-hydroxyimidoyl chloride derivatives. Key steps include:

- Alkylation : Dimethyl malonate reacts with dimethyl sulfate and DMF under alkaline conditions to form a β-keto ester intermediate.

- Cyclization : Methylhydrazine induces ring closure, yielding the pyrazole core.

- Chlorination : Subsequent treatment with N-chlorosuccinimide (NCS) introduces the carbimidoyl chloride group.

Mechanistic Insight :

The cyclization step proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto ester’s carbonyl carbon, followed by dehydration. Chlorination of the resultant oxime intermediate with NCS generates the imidoyl chloride (Figure 1).

Direct Functionalization of Preformed Pyrazole Cores

An alternative route functionalizes pre-synthesized pyrazoles. For example, 1-methylpyrazole-4-carbaldehyde oxime is chlorinated using thionyl chloride (SOCl₂) or NCS (Figure 2). This method bypasses ring-forming steps but requires stringent control over reaction conditions to avoid over-chlorination.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Chlorinating Agent | NCS | 89% |

| Temperature | 50–60°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

Critical Analysis of Methodologies

Yield and Selectivity Challenges

The primary challenge lies in minimizing isomer formation during cyclization. For instance, CN112574111A reports that traditional methods using acetic anhydride produce up to 30% undesired 1-methyl-4-hydroxypyrazole. Switching to DMF and dimethyl sulfate improves regioselectivity, achieving >90% yield of the 5-hydroxy isomer.

Solvent and Base Selection

- Solvents : Toluene and dichloroethane are preferred for their ability to stabilize intermediates without side reactions.

- Bases : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by reducing hydrolysis of the imidoyl chloride.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance safety and scalability. A representative protocol involves:

Green Chemistry Approaches

Microwave-assisted synthesis minimizes energy consumption. For example, irradiating a mixture of 1-methylpyrazole-4-carbaldehyde oxime and NCS in DMF at 150 W for 10 minutes achieves 85% conversion.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Standards

Industrial batches require >98% purity, achieved via recrystallization from ethanol/water (4:1) or column chromatography (SiO₂, hexane:EtOAc 3:1).

Palladium-catalyzed cross-coupling reactions enable enantioselective introduction of the N-hydroxy group, though yields remain suboptimal (≤65%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) show promise in catalyzing oxime chlorination under mild conditions, reducing reliance on harsh reagents.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Reduction reactions can convert the compound into N-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid, N-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on structurally related pyrazole derivatives, such as 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e in ). While these share a pyrazole core and chloro/methyl substituents, critical distinctions exist:

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Carbimidoyl Chloride vs. Carboxamide : The carbimidoyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the carboxamide group in 3a–3e , which is stabilized by resonance .

- Substituent Effects : The N-hydroxy group in the target compound may enhance solubility in polar solvents or participate in hydrogen bonding, whereas aryl groups in 3a–3e increase hydrophobicity and influence crystal packing (evidenced by higher melting points in halogenated derivatives like 3b and 3e ) .

Limitations of Available Evidence

The provided materials lack direct data on this compound. details carboxamide derivatives with divergent functional groups, while discusses a pyrimidine-carboxylic acid (structurally unrelated). This restricts a rigorous comparative analysis. Further studies should prioritize:

Experimental data (e.g., NMR, HPLC) for the target compound.

Comparative reactivity studies with carboxamides and other carbimidoyl chlorides.

Biological activity assays to contextualize its applications.

Biological Activity

N-Hydroxy-1-methylpyrazole-4-carbimidoyl chloride (CAS: 1282486-64-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which contributes to its biological activity. The molecular formula is C₇H₈ClN₃O, and it possesses a molecular weight of approximately 175.61 g/mol. The presence of the N-hydroxy and carbimidoyl functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of pyrazole compounds, it was found that this specific compound showed promising activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Salmonella typhimurium | 32 |

KDM5 Inhibition

Another significant aspect of the biological activity of this compound is its role as a KDM5 inhibitor. KDM5 proteins are involved in histone demethylation, impacting gene expression and chromatin remodeling. Inhibition of these proteins has implications for cancer treatment and other diseases linked to epigenetic modifications.

In one study, the compound demonstrated effective inhibition of KDM5A and KDM5B, leading to a reduction in cell proliferation in cancer cell lines. The results suggest potential therapeutic applications in oncology.

Table 2: KDM5 Inhibition Assay Results

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 2.5 |

| MCF-7 | 3.0 |

| A549 | 1.8 |

Case Study 1: Anticancer Activity

A notable case study involved the assessment of this compound on breast cancer cells (MCF-7). The study revealed that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the synergistic effects of this compound in combination with traditional antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used in conjunction with agents like ciprofloxacin, suggesting a potential strategy for overcoming antibiotic resistance.

Q & A

Q. What synthetic methodologies are recommended for N-Hydroxy-1-methylpyrazole-4-carbimidoyl Chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using agents like EDCI and HOBt in DMF, as demonstrated for structurally related pyrazole carboxamides . Optimization includes:

- Monitoring reaction progress via TLC.

- Adjusting stoichiometry (e.g., 1:1 molar ratio of intermediates).

- Purification via preparative TLC or recrystallization (e.g., ethanol) to enhance yield and purity.

Temperature control (room temperature) and inert atmospheres are critical to avoid side reactions.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- H-NMR and C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and imidoyl chloride groups) .

- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).

- Elemental analysis to validate purity and empirical formula .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Store in anhydrous environments (desiccators) to prevent hydrolysis of the imidoyl chloride group.

- Conduct accelerated stability studies using HPLC under controlled pH (e.g., 4–8) and temperature (4°C to 40°C) to identify degradation pathways .

- Consider salt forms (e.g., hydrochloride) to enhance stability, as seen in pyrazole derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved for This compound?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .

- Compare experimental data with computational models (DFT calculations) to predict chemical shifts and validate assignments .

- Cross-reference with structurally analogous compounds (e.g., pyrazole carboxamides) to identify substituent effects .

Q. What strategies mitigate decomposition during biological assays or catalytic studies?

- Methodological Answer :

- Use buffered solutions (e.g., PBS at pH 7.4) to stabilize reactive groups like imidoyl chlorides .

- Optimize solvent systems (e.g., DMSO-water mixtures) to balance solubility and reactivity .

- Monitor degradation kinetics via HPLC-MS and adjust assay incubation times accordingly .

Q. How can researchers assess the compound’s bioactivity against enzymatic targets (e.g., cancer-related kinases)?

- Methodological Answer :

- Conduct in vitro enzymatic assays (e.g., fluorescence-based kinase inhibition assays) with positive controls (e.g., Forodesine Hydrochloride for T-cell malignancies) .

- Perform molecular docking studies using software like AutoDock to predict binding interactions with active sites, focusing on the hydroxyl and chlorinated groups .

- Validate findings with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What synthetic routes enable selective functionalization of the pyrazole ring without compromising the imidoyl chloride group?

- Methodological Answer :

- Employ protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) during derivatization steps .

- Use mild coupling conditions (e.g., room temperature, low equivalents of activating agents) to minimize side reactions .

- Verify selectivity via LC-MS/MS to detect undesired modifications .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Perform dose-response curves to establish IC values under standardized conditions .

- Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity) to rule out assay-specific artifacts .

- Analyze structural analogs (e.g., difluoromethyl pyrazoles) to identify activity trends linked to substituent electronegativity .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer :

- Use X-ray crystallography to resolve crystal packing differences.

- Perform DSC (Differential Scanning Calorimetry) to identify melting point variations .

- Compare FTIR spectra to detect hydrogen-bonding pattern changes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.